molecular formula C22H21N3O4 B2782313 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid CAS No. 2352066-07-8

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid

Cat. No. B2782313
M. Wt: 391.427
InChI Key: KJGKZPNEVWKVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid, also known as Fmoc-4-pyrazolyl-DL-homobalanine, is a synthetic amino acid derivative that has gained significant attention in the field of medicinal chemistry. It is a versatile building block that can be used in the synthesis of various peptides and proteins.

Scientific Research Applications

Protection Strategies in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a cornerstone in the protection of hydroxy groups during peptide synthesis, enabling the formation of complex peptide sequences under mild conditions. It offers orthogonal protection, allowing for selective deprotection in the presence of other sensitive groups. This capability is critical in synthesizing peptides with precise sequences, facilitating the study of protein structure and function (C. Gioeli & J. Chattopadhyaya, 1982; G. Fields & R. Noble, 2009).

Optical Gating of Synthetic Ion Channels

Derivatives of the compound have been employed to demonstrate optical gating in nanofluidic devices. These devices, integral to the development of advanced nanotechnology applications, rely on the controlled transport of ions across synthetic channels. The use of photolabile protecting groups enables the reversible opening and closing of these channels in response to UV light, paving the way for controlled release systems and sensory applications (Mubarak Ali et al., 2012).

Synthesis of Specific Derivatives

The synthesis of specific derivatives of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid demonstrates the versatility of the Fmoc group in facilitating the creation of complex molecules. For example, the efficient synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid showcases the utility of the Fmoc group in constructing molecules with potential applications in materials science and pharmaceutical research (K. Le & R. Goodnow, 2004).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-21(27)20(10-9-14-11-23-24-12-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11-12,19-20H,9-10,13H2,(H,23,24)(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGKZPNEVWKVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CNN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid

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